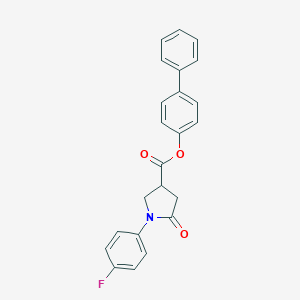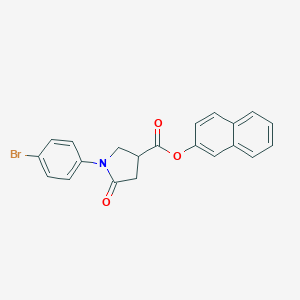
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide, also known as MT-2, is a synthetic peptide that is commonly used in scientific research. MT-2 is a derivative of alpha-melanocyte-stimulating hormone (α-MSH) and is primarily used for its ability to stimulate melanin production in the skin. However, MT-2 has also been shown to have a variety of other potential applications, including anti-inflammatory and neuroprotective effects.
Mécanisme D'action
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide acts on melanocortin receptors, specifically the MC1 receptor, to stimulate melanin production. The MC1 receptor is expressed on melanocytes in the skin and is responsible for regulating melanin synthesis. This compound binds to the MC1 receptor and activates a signaling pathway that leads to increased production of melanin.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including the stimulation of melanin production, anti-inflammatory effects, and potential neuroprotective effects. This compound has also been shown to have an effect on appetite and energy balance, although the mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its ability to stimulate melanin production in vitro and in vivo. This makes it a useful tool for studying the mechanisms of melanogenesis and for testing the efficacy of potential melanin-targeting therapies. However, one limitation of using this compound is that it can be difficult to control the degree of melanin production, as this can vary depending on factors such as skin type and exposure to UV radiation.
Orientations Futures
There are many potential future directions for research on 1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of this compound-based therapies for inflammatory conditions, such as psoriasis and rheumatoid arthritis. Additionally, there is interest in exploring the potential neuroprotective effects of this compound, as well as its effects on appetite and energy balance. Further research is also needed to better understand the mechanisms underlying the effects of this compound and to develop more effective methods for controlling melanin production in vitro and in vivo.
In conclusion, this compound is a synthetic peptide with a variety of potential applications in scientific research. Its ability to stimulate melanin production and its anti-inflammatory effects make it a useful tool for studying the mechanisms of melanogenesis and for exploring potential therapeutic applications. While there are limitations to its use, such as difficulty in controlling melanin production, there are many potential future directions for research on this compound.
Méthodes De Synthèse
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is automated and can be performed on a large scale, making it a cost-effective method for synthesizing this compound and other peptides.
Applications De Recherche Scientifique
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of melanin production in the skin. This compound has been shown to stimulate melanin production in vitro and in vivo, making it a useful tool for studying the mechanisms of melanogenesis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory conditions.
Propriétés
Formule moléculaire |
C22H21N3O2S |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-8-10-18(11-9-14)25-13-17(12-19(25)26)21(27)24-22-23-20(15(2)28-22)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3,(H,23,24,27) |
Clé InChI |
FXCOFZXXFARRRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=C(S3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)






